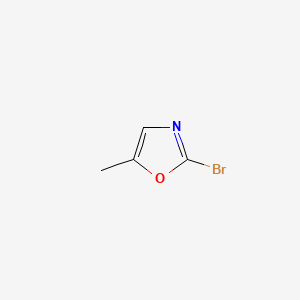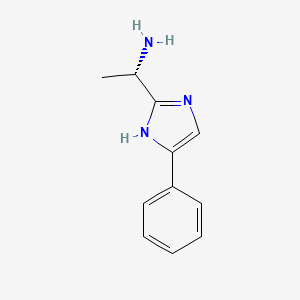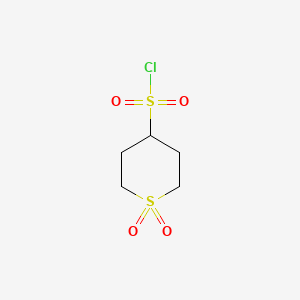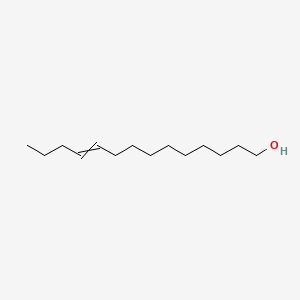
2-Bromo-5-methyloxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-methyloxazole is a chemical compound with the molecular formula C5H4BrNO . It is a derivative of oxazole, a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound can be determined using various techniques . The molecule is nearly planar, with a dihedral angle between the benzothiazole and phenyl rings .Physical And Chemical Properties Analysis
This compound has a molecular weight of 205.99 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . Its exact mass and monoisotopic mass are 204.93746 g/mol . The topological polar surface area is 63.3 Ų . It has a complexity of 152 .Relevant Papers The relevant papers for this compound include studies on its synthesis , molecular structure , and physical and chemical properties . These papers provide valuable insights into the characteristics and potential applications of this compound .
Applications De Recherche Scientifique
Synthesis of Bronchodilators : A study by Ray & Ghosh (1999) outlined the synthesis of N,N'-Bis(4-methyloxazol-5-yl)urea as a key building block in the development of 1,3-bis(4-methyloxazol-5-yl)xanthine, a potential bronchodilator.
Enantioselective Synthesis in Pharmaceutical Compounds : Magata et al. (2017) in their study detailed the enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, highlighting its importance in pharmaceutical chemistry (Magata et al., 2017).
Antiproliferative Activities in Cancer Research : A 2013 study by Wu et al. investigated the synthesis of 5-aryl-2-methyloxazole derivatives using gold-catalyzed alkyne oxidation and evaluated their antiproliferative activities against various human carcinoma cell lines (Wu et al., 2013).
Chemical Synthesis under Microwave Irradiation : Khrustalev's research in 2009 explored the synthesis of 2-amino-4-phenylthiazole derivatives under microwave irradiation, focusing on the broad biological activity spectrum of these compounds (Khrustalev, 2009).
Applications in Natural Product Synthesis : The research by Evans et al. (1999) described a method for the selective lithiation of 2-methyloxazoles, which is crucial for synthesizing complex natural products like phorboxazole (Evans et al., 1999).
Synthesis of Siphonazoles : Zhang et al. (2009) developed a method for the synthesis of 4-carbethoxy-5-methyl-2-(phenylsulfonyl)methyloxazole and its application in the total synthesis of natural products siphonazoles A and B (Zhang et al., 2009).
Selective Cyclooxygenase-1 Inhibitors : Vitale et al. (2013) synthesized a novel family of diarylisoxazoles as highly selective cyclooxygenase-1 inhibitors, exploring their potential as anti-inflammatory agents (Vitale et al., 2013).
Mécanisme D'action
Target of Action
This compound belongs to the class of organic compounds known as oxazoles, which are aromatic compounds containing an oxazole ring .
Mode of Action
It is known that oxazoles, the class of compounds to which 2-bromo-5-methyloxazole belongs, often interact with their targets through various mechanisms, including cycloaddition reactions . The specific interactions between this compound and its targets, and the resulting changes, are subjects for future research.
Analyse Biochimique
Cellular Effects
Oxazole derivatives have been reported to exhibit a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic and antioxidant properties . These effects suggest that 2-Bromo-5-methyloxazole could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The specific molecular mechanism of action of this compound is not currently known due to the lack of research on this specific compound. Oxazole derivatives have been reported to inhibit the formation of the mitotic spindle, a major class of cytotoxic drugs for cancer treatment . This suggests that this compound could potentially exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is a solid and should be stored in a dark place, under inert atmosphere, and in a freezer under -20°C . This suggests that the compound has certain stability and degradation characteristics that could influence its long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
Oxazole derivatives have been reported to exhibit various essential pharmacokinetic characteristics and share decent activity in murine models of Methicillin-resistant Staphylococcus aureus (MRSA) infection . This suggests that this compound could potentially have dosage-dependent effects in animal models, including threshold effects and toxic or adverse effects at high doses.
Metabolic Pathways
Oxazole derivatives have been reported to be involved in various biological activities, suggesting that they may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
Given the biochemical properties of oxazoles, it is possible that this compound could interact with various transporters or binding proteins, influencing its localization or accumulation within cells and tissues .
Subcellular Localization
Based on the properties of oxazoles, it is possible that this compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
2-bromo-5-methyl-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO/c1-3-2-6-4(5)7-3/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQRFFBVFCUMRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129053-67-4 |
Source


|
| Record name | 2-bromo-5-methyl-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B579835.png)
![1-(11-Methyl-11-naphthalen-1-yl-10-oxatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-8-yl)ethanone](/img/structure/B579837.png)



![(2S,8R,9R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol](/img/structure/B579845.png)

![2-[(Tetradec-10-yn-1-yl)oxy]oxane](/img/structure/B579848.png)


![N-Ethyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propan-2-amine](/img/structure/B579851.png)

![N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide](/img/structure/B579853.png)

